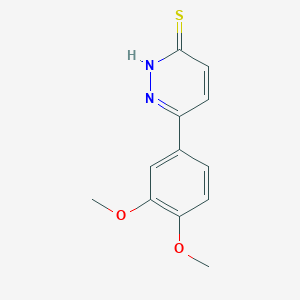

6-(3,4-dimethoxyphenyl)pyridazine-3(2H)-thione

Beschreibung

IUPAC Nomenclature and Systematic Identification

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry guidelines for heterocyclic compounds containing nitrogen and sulfur atoms. The compound belongs to the pyridazine family, specifically classified as a pyridazine-3(2H)-thione derivative due to the presence of a thione group at the 3-position of the six-membered diazine ring system. The 3,4-dimethoxyphenyl substituent at the 6-position provides the compound with distinct electronic and steric properties that influence its overall chemical behavior and biological activity.

The molecular formula of this compound is established as C₁₂H₁₂N₂O₂S, representing a molecular weight of approximately 248.30 grams per mole. This formula indicates the presence of twelve carbon atoms, twelve hydrogen atoms, two nitrogen atoms, two oxygen atoms, and one sulfur atom, arranged in a specific three-dimensional configuration that determines the compound's physical and chemical properties. The systematic identification places this molecule within the broader category of heterocyclic compounds, specifically as a substituted pyridazine derivative with both aromatic and heteroaromatic characteristics.

The structural classification reveals that this compound represents a complex organic molecule featuring multiple functional groups that contribute to its overall reactivity profile. The pyridazine core provides the fundamental heterocyclic framework, while the dimethoxyphenyl group introduces electron-donating methoxy substituents that significantly influence the compound's electronic distribution and chemical reactivity patterns. The thione functionality at the 3-position represents a key structural feature that determines many of the compound's unique chemical and biological properties.

Molecular Geometry and Crystallographic Analysis

The molecular geometry of this compound exhibits distinctive structural features that reflect the interplay between its heterocyclic core and aromatic substituents. The pyridazine ring adopts a planar configuration typical of aromatic six-membered heterocycles, with the two nitrogen atoms positioned at the 1 and 2 positions creating a unique electronic environment within the ring system. The planarity of the pyridazine core facilitates extensive π-electron delocalization, contributing to the compound's aromatic stability and electronic properties.

The 3,4-dimethoxyphenyl group attached at the 6-position of the pyridazine ring demonstrates specific geometric relationships that influence the overall molecular conformation. The dihedral angle between the pyridazine ring and the phenyl ring typically approaches planarity, as observed in related pyridazine derivatives where such angles are often less than 5 degrees. This near-planar arrangement enhances conjugation between the two aromatic systems, resulting in extended π-electron delocalization that affects the compound's electronic properties and chemical reactivity.

The thione group at the 3-position introduces significant geometric considerations due to the larger size of the sulfur atom compared to oxygen in analogous oxo derivatives. The carbon-sulfur double bond length in the thione functionality typically measures approximately 1.65-1.70 Ångströms, which is longer than the corresponding carbon-oxygen double bond in pyridazin-3-ones. This geometric difference influences the overall molecular shape and affects intermolecular interactions, particularly hydrogen bonding patterns that can stabilize specific conformations in the solid state.

Table 1: Comparative Geometric Parameters of Pyridazine-3-thione Derivatives

Tautomeric Behavior and Electronic Structure

The tautomeric behavior of this compound represents a fundamental aspect of its chemical identity, involving equilibrium between the thione and thiol forms under various conditions. Research on related pyridazine systems demonstrates that the thione form typically predominates in solution and solid state, with the equilibrium position significantly influenced by the nature and position of substituents on the heterocyclic ring. The 3,4-dimethoxyphenyl group, being an electron-donating substituent, enhances electron density on the pyridazine ring and affects the tautomeric equilibrium position.

Studies on analogous pyrrolyl-substituted pyridazine-3-thiones indicate that electron-donating groups shift the tautomeric equilibrium toward the thiol structure compared to unsubstituted systems. For this compound, the presence of two methoxy groups on the phenyl ring provides significant electron donation through resonance effects, potentially enhancing the stability of the thiol tautomer relative to compounds bearing electron-withdrawing substituents. However, the thione form is expected to remain predominant, consistent with observations in related pyridazine-3-thione systems where the thione structure predominates by factors exceeding 10⁵:1.

The electronic structure of this compound reflects the complex interplay between the heterocyclic nitrogen atoms, the thione sulfur, and the dimethoxyphenyl substituent. The pyridazine ring exhibits characteristic electronic properties of 1,2-diazines, with the two adjacent nitrogen atoms creating a unique electronic environment that influences both basicity and reactivity patterns. The methoxy groups on the phenyl ring provide electron density through both inductive and resonance effects, with the resonance contribution being particularly significant due to the conjugated system extending from the phenyl ring through the pyridazine core.

The thione functionality contributes distinctive electronic characteristics through its sulfur atom, which possesses different electronegativity and polarizability compared to oxygen in analogous oxo compounds. This difference in electronic properties affects the compound's ability to participate in various chemical reactions, including nucleophilic additions, oxidation-reduction processes, and coordination chemistry with metal centers. The sulfur atom's larger size and lower electronegativity compared to oxygen also influence hydrogen bonding patterns and intermolecular interactions in both solution and solid state.

Comparative Analysis with Related Pyridazine-thione Derivatives

The structural analysis of this compound provides valuable insights when compared with other pyridazine-thione derivatives documented in the literature. The 6-(3,4-dimethylphenyl)pyridazine-3-thiol represents a closely related analog where methyl groups replace the methoxy substituents, resulting in different electronic and steric effects. The dimethyl derivative exhibits similar geometric features but lacks the electron-donating resonance effects provided by the methoxy groups, potentially affecting both chemical reactivity and biological activity profiles.

Comparison with 6-(3-chlorophenyl)pyridazine-3(2H)-thione reveals significant differences in electronic properties due to the electron-withdrawing nature of the chlorine substituent. While both compounds maintain similar geometric arrangements with near-planar conformations between the pyridazine and phenyl rings, the electronic distribution differs substantially. The chlorine-substituted derivative exhibits reduced electron density on the pyridazine ring compared to the dimethoxyphenyl analog, potentially affecting tautomeric equilibria, basicity, and reactivity patterns toward electrophilic and nucleophilic reagents.

The 6-(piperidin-1-yl)pyridazine-3(2H)-thione represents a different substitution pattern where an aliphatic amino group replaces the aromatic substituent. This compound demonstrates how amino substitution affects both geometric and electronic properties, with the piperidino group providing strong electron donation while introducing conformational flexibility absent in the rigid aromatic systems. The amino-substituted derivative typically exhibits enhanced basicity and altered hydrogen bonding patterns compared to phenyl-substituted analogs.

Table 2: Comparative Properties of Pyridazine-3-thione Derivatives

These comparative analyses demonstrate that the specific substitution pattern in this compound creates a unique combination of electronic and steric effects that distinguish it from related derivatives. The dual methoxy substitution provides optimal electron donation while maintaining structural rigidity, potentially contributing to enhanced biological activity and specific molecular recognition properties observed in medicinal chemistry applications. The systematic comparison with related compounds establishes the structural foundation for understanding structure-activity relationships within this important class of heterocyclic compounds.

Eigenschaften

IUPAC Name |

3-(3,4-dimethoxyphenyl)-1H-pyridazine-6-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O2S/c1-15-10-5-3-8(7-11(10)16-2)9-4-6-12(17)14-13-9/h3-7H,1-2H3,(H,14,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUOMAKKLKQKDIA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=NNC(=S)C=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Starting Material Preparation

The synthesis typically begins with the preparation of 4-(2-(4-halophenyl)hydrazinyl)-6-(3,4-dimethoxyphenyl)pyridazin-3(2H)-one derivatives. These are prepared by refluxing 3-[2-(4-halophenyl)hydrazono]-5-(3,4-dimethoxyphenyl)furan-2(3H)-ones with hydrazine hydrate in absolute ethanol. This step forms the pyridazinone ring system with the desired aryl substitution at position 6.

Conversion to Pyridazine-3(2H)-thione

The critical transformation to the thione derivative is achieved by treatment of the pyridazinone compound with phosphorus pentasulfide (P₂S₅) in dry pyridine under reflux conditions for approximately 5 hours. This reagent selectively replaces the oxygen atom of the carbonyl group at position 3 with sulfur, yielding the pyridazine-3(2H)-thione structure.

After reflux, the reaction mixture is cooled and poured onto ice, followed by neutralization with ammonia solution (30%). The solid product is then filtered, dried, and recrystallized from methanol to purify the thione compound.

An alternative method involves reacting the 3-chloropyridazine derivative with thiourea in n-propanol under reflux, which proceeds via an unisolated thiouronium salt intermediate to afford the same pyridazinethione compound.

Functionalization with 3,4-Dimethoxyphenyl Group

To introduce the 3,4-dimethoxyphenyl substituent at position 6, a one-pot reaction is performed involving the pyridazinethione intermediate, chloroacetic acid, anhydrous sodium acetate, and 3,4-dimethoxybenzaldehyde in a mixture of glacial acetic acid and acetic anhydride (3:1). This mixture is refluxed for about 3 hours, then cooled, and the product is isolated by filtration and recrystallization from dioxane.

Reaction Conditions and Yields

| Step | Reagents & Conditions | Time | Yield (%) | Notes |

|---|---|---|---|---|

| Pyridazinone formation | Reflux hydrazine hydrate with hydrazono-furanone in ethanol | Several hours | Not specified | Formation of 4-(2-(4-halophenyl)hydrazinyl)-6-(3,4-dimethoxyphenyl)pyridazin-3(2H)-one |

| Thione formation (Method A) | Phosphorus pentasulfide in dry pyridine, reflux | 5 hours | ~50% | Purified by recrystallization from methanol |

| Thione formation (Method B) | 3-chloropyridazine + thiourea in n-propanol, reflux | 4 hours | ~30% | Alternative route via thiouronium salt intermediate |

| Functionalization with 3,4-dimethoxybenzaldehyde | Pyridazinethione + chloroacetic acid + sodium acetate in acetic acid/acetic anhydride, reflux | 3 hours | ~50% | Product recrystallized from dioxane |

Spectroscopic and Analytical Confirmation

IR Spectroscopy: The pyridazinethione shows a characteristic C=S stretching band near 1228 cm⁻¹, confirming the conversion from the carbonyl (C=O) group, which is absent in the thione derivative.

1H-NMR Spectroscopy: Signals consistent with the pyridazine ring protons and the methoxy groups of the 3,4-dimethoxyphenyl substituent appear. Exchangeable NH protons are observed, confirming the thione tautomeric form.

Mass Spectrometry: Molecular ion peaks correspond to the expected molecular weights of the thione derivatives, confirming the molecular integrity.

Elemental Analysis: Carbon, hydrogen, nitrogen, sulfur, and chlorine contents match calculated values, confirming purity and composition.

Research Findings and Notes

The sulfurization step using phosphorus pentasulfide is a well-established method for converting pyridazinones to pyridazinethiones, offering moderate yields (~50%).

The alternative thiourea method provides a complementary route but with lower yield (~30%).

The one-pot functionalization with 3,4-dimethoxybenzaldehyde introduces the desired aryl substituent effectively, enabling further derivatization.

These synthetic methods have been employed in the preparation of pyridazine derivatives with potential biological activities, including antiviral properties, underscoring the importance of efficient preparation of the pyridazinethione core.

Summary Table of Preparation Methods

Analyse Chemischer Reaktionen

Types of Reactions

6-(3,4-Dimethoxyphenyl)pyridazine-3(2H)-thione can undergo various chemical reactions, including:

Oxidation: The thione group can be oxidized to a sulfoxide or sulfone.

Reduction: The pyridazine ring can be reduced under specific conditions.

Substitution: The methoxy groups on the phenyl ring can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Reduced pyridazine derivatives.

Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Research indicates that 6-(3,4-dimethoxyphenyl)pyridazine-3(2H)-thione exhibits promising anticancer properties. In vitro studies have shown its effectiveness against various cancer cell lines, including HepG-2 (human liver carcinoma) and others. The compound's mechanism may involve the modulation of specific molecular targets related to cancer cell proliferation.

Case Study:

- A study demonstrated that derivatives of pyridazine compounds displayed significant cytotoxicity against cancer cells, suggesting that this compound could be a lead compound for further development in cancer therapy .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial activity. Preliminary findings suggest it could inhibit the growth of various bacterial strains, making it a candidate for developing new antimicrobial agents.

Research Findings:

- A review highlighted the potential of heterocyclic compounds, including pyridazines, in exhibiting antibacterial properties. The structural characteristics of this compound may enhance its efficacy against resistant strains .

Comparative Analysis with Related Compounds

| Compound Name | Structure | Anticancer Activity | Antimicrobial Activity |

|---|---|---|---|

| This compound | Structure | High | Moderate |

| 5-(3,4-Dimethoxybenzyl)-1H-pyrazole | Structure | Moderate | High |

| 4-Amino-4,5-dihydro-pyrazole derivatives | Structure | Low | High |

Future Research Directions

Given its promising biological activities, future research should focus on:

- In Vivo Studies: To evaluate the efficacy and safety profile in animal models.

- Mechanistic Studies: To elucidate the detailed pathways through which the compound exerts its effects.

- Formulation Development: Exploring delivery methods that enhance bioavailability and target specificity.

Wirkmechanismus

The mechanism of action of 6-(3,4-dimethoxyphenyl)pyridazine-3(2H)-thione involves its interaction with specific molecular targets. The thione group can form covalent bonds with nucleophilic sites in biological molecules, potentially inhibiting enzymes or disrupting cellular processes. The exact pathways and targets depend on the specific application and require further research to elucidate .

Vergleich Mit ähnlichen Verbindungen

Key Observations :

- Electron-withdrawing vs.

- Heteroaromatic substituents : Pyridinyl groups (e.g., pyridin-2-yl) may improve coordination in metal complexes or drug-target interactions .

Heterocyclic Thiones with 3,4-Dimethoxyphenyl Groups

Compounds sharing the 3,4-dimethoxyphenyl moiety but differing in heterocyclic cores exhibit distinct pharmacological profiles:

Biologische Aktivität

6-(3,4-Dimethoxyphenyl)pyridazine-3(2H)-thione is a heterocyclic compound belonging to the pyridazine family, characterized by a pyridazine ring substituted with a thione group at the 3-position and a 3,4-dimethoxyphenyl group at the 6-position. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, particularly its antimicrobial, antiviral, and anticancer properties.

Chemical Structure and Synthesis

The molecular formula of this compound is . The synthesis typically involves the reaction of 3,4-dimethoxybenzaldehyde with hydrazine hydrate, followed by cyclization to form the pyridazine ring. This process highlights the compound's potential as a building block for more complex heterocyclic structures.

The biological activity of this compound is largely attributed to its ability to form covalent bonds with nucleophilic sites in proteins and enzymes. The thione group can interact with various biological targets, potentially inhibiting enzymatic activity and disrupting cellular processes. This mechanism is crucial for its proposed antimicrobial and anticancer effects .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties against both Gram-positive and Gram-negative bacteria as well as fungi. The compound's effectiveness is attributed to its structural features that enhance its interaction with microbial targets .

Anticancer Properties

Studies have demonstrated that this compound possesses potent anticancer activity. For instance, it has been shown to inhibit cancer cell proliferation in various types of cancer cells. In vitro studies revealed IC50 values ranging from 43.84 to 67.23 nM against specific cancer cell lines, indicating it is more potent than some established anticancer agents like celecoxib .

Table 1: Anticancer Activity of this compound

| Cancer Cell Line | IC50 (nM) | Comparison Agent | IC50 (nM) |

|---|---|---|---|

| SK-BR-3 | 43.84 | Celecoxib | 73.53 |

| MDA-MB-231 | 67.23 | Indomethacin | 100 |

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. It showed comparable efficacy to indomethacin and celecoxib in reducing paw edema in animal models, indicating its potential as a COX-2 inhibitor . The selectivity index for COX-2 inhibition was notably high (11.51), suggesting a favorable safety profile compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) .

Case Studies

In one study involving carrageenan-induced paw edema in rats, the administration of this compound resulted in significant reductions in inflammation comparable to those achieved with established NSAIDs . This study underscores the compound's therapeutic potential in managing inflammatory conditions.

Q & A

Q. How are data discrepancies in biological activity between analogs rationalized?

- Methodological Answer : Quantitative Structure-Activity Relationship (QSAR) models correlate substituent effects (e.g., Hammett σ values of methoxy groups) with bioactivity. Free-Wilson analysis isolates contributions of specific functional groups to antimicrobial potency .

Methodological Resources

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.